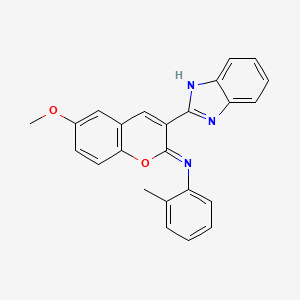

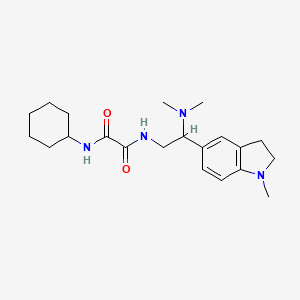

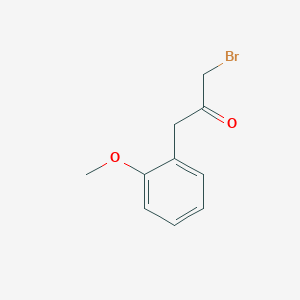

N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Indole derivatives, such as “N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide”, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . A novel series of potent and selective LSD1 inhibitors were designed by incorporating the privileged indoline scaffold strategies .Molecular Structure Analysis

The molecular formula of “N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide” is C16H18N2O2. It has a molecular weight of 270.332.Chemical Reactions Analysis

Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . This reaction is a mild and convenient route to N-(indol-3-yl)amides and N-(indol-2-yl)amides that avoids the isolation of unstable intermediates that impede previously reported methods .科学的研究の応用

Fluorescence Quenching Studies for Protein Analysis

One foundational aspect of research involving indole derivatives like N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide is their application in studying protein structures. For example, fluorescence quenching studies with tryptophanyl residues in proteins provide insights into protein conformation and dynamics, utilizing indole rings' fluorescence properties for detailed analysis (Eftink & Ghiron, 1976).

Anticancer and Antimicrobial Activities

Research into indole derivatives has revealed significant anticancer and antimicrobial potentials. A study on the synthesis of indole-pyrimidine hybrids demonstrated considerable anticancer activity against various cancer cell lines, highlighting the impact of substituents on the indole ring on biological activity (Gokhale, Dalimba, & Kumsi, 2017).

Cyclization Cascades in Synthetic Chemistry

The strategic use of N-amidyl radicals in cyclization cascades to synthesize highly functionalized heterocyclic scaffolds is another application. This method has been employed to rapidly build molecular complexity, showcasing the versatility of indole derivatives in constructing complex molecular frameworks (Fuentes et al., 2015).

Antimicrobial Peptide Design

Indole derivatives also play a role in the design of antimicrobial peptides. Structural studies on indolicidin peptide analogues, for example, have contributed to understanding how to increase antimicrobial peptides' stability and activity, leveraging the unique properties of indole-containing compounds for therapeutic purposes (Rozek et al., 2003).

Drug Development for Diabetes

Moreover, indole derivatives have been explored in drug development for treating diseases like diabetes, demonstrating the compound's versatility in medicinal chemistry. The development of peptide-like drugs incorporating indole structures illustrates the compound's utility in creating new therapeutic agents (Sawai et al., 2010).

作用機序

Target of Action

The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Compounds with an indole nucleus often bind with high affinity to multiple receptors

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, compounds with an indole nucleus can interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways would be affected. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with indole derivatives , the effects could potentially be quite diverse.

将来の方向性

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . This suggests that “N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide” and similar compounds could have potential applications in drug discovery and development.

特性

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-2-14(18)16-12-5-6-13-11(9-12)7-8-17(13)15(19)10-3-4-10/h5-6,9-10H,2-4,7-8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZOPQXGEPOXMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B2967546.png)

![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2967555.png)

![Ethyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2967558.png)

![N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B2967560.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2967562.png)

![4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B2967564.png)